Home > Products > Screening Compounds P50351 > Methaqualone 6-O-|A-D-Glucuronide
Methaqualone 6-O-|A-D-Glucuronide - 67982-37-0

Methaqualone 6-O-|A-D-Glucuronide

Catalog Number: EVT-1462838
CAS Number: 67982-37-0
Molecular Formula: C22H22N2O8
Molecular Weight: 442.424
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methaqualone 6-O-β-D-Glucuronide is a glucuronide metabolite of methaqualone, a sedative and hypnotic drug originally synthesized in 1951. Methaqualone was first marketed in the mid-1950s for the treatment of insomnia but became notorious for its potential for abuse and dependence. The glucuronidation process is a common metabolic pathway for many drugs, including methaqualone, facilitating their excretion from the body by making them more water-soluble.

Source

Methaqualone is derived from the quinazolinone class of compounds, which exhibit sedative properties. The glucuronide form, specifically 6-O-β-D-Glucuronide, is produced primarily in the liver through enzymatic reactions involving UDP-glucuronosyltransferases. This metabolic transformation plays a crucial role in detoxifying and eliminating methaqualone from the body.

Classification

Methaqualone 6-O-β-D-Glucuronide is classified as a glucuronide metabolite. Glucuronides are conjugates formed between glucuronic acid and various substrates, typically drugs or endogenous compounds. This classification highlights its role in pharmacokinetics and toxicology, particularly concerning drug metabolism and elimination.

Synthesis Analysis

Methods

The synthesis of methaqualone 6-O-β-D-Glucuronide typically involves enzymatic glucuronidation of methaqualone using UDP-glucuronic acid as the glycosyl donor. This reaction is catalyzed by specific UDP-glucuronosyltransferases in liver microsomes or recombinant enzyme systems.

Technical Details

  1. Enzymatic Glucuronidation: The reaction generally requires:
    • Substrate: Methaqualone
    • Donor: UDP-glucuronic acid
    • Enzyme: UDP-glucuronosyltransferase (UGT)
    The reaction proceeds under physiological conditions, where methaqualone reacts with UDP-glucuronic acid to form methaqualone 6-O-β-D-Glucuronide and UDP as a byproduct.
  2. Purification: Following synthesis, methods such as liquid chromatography are employed to purify the glucuronide product from unreacted starting materials and byproducts.
Molecular Structure Analysis

Structure

Methaqualone 6-O-β-D-Glucuronide has a complex molecular structure characterized by its glucuronic acid moiety attached to the hydroxyl group at the 6-position of methaqualone.

Data

  • Molecular Formula: C22H26N2O8
  • Molecular Weight: Approximately 446.45 g/mol
  • Structural Features:
    • A quinazolinone core from methaqualone.
    • A β-D-glucuronic acid unit linked via an ether bond.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving methaqualone 6-O-β-D-Glucuronide is its formation through glucuronidation.

  1. Glucuronidation Reaction:
    Methaqualone+UDP glucuronic acidUGTMethaqualone 6 O D Glucuronide+UDP\text{Methaqualone}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT}}\text{Methaqualone 6 O D Glucuronide}+\text{UDP}

Technical Details

The reaction is facilitated by specific enzymes that recognize methaqualone as a substrate, leading to regioselective attachment at the 6-position of the compound. This process enhances solubility and facilitates renal excretion.

Mechanism of Action

Process

The mechanism of action for methaqualone involves its sedative effects mediated through GABA (gamma-Aminobutyric acid) receptor modulation. The glucuronidated form, methaqualone 6-O-β-D-Glucuronide, retains some pharmacological activity but primarily serves to facilitate elimination.

Data

  1. GABA Receptor Interaction: Methaqualone enhances GABAergic activity, leading to increased inhibitory neurotransmission.
  2. Metabolism Impact: The formation of glucuronides decreases lipophilicity, thus reducing central nervous system penetration over time.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of the glucuronic acid moiety.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
  • pKa Values: The pKa values associated with the acidic protons of the glucuronic acid moiety influence solubility and reactivity.
Applications

Scientific Uses

Methaqualone 6-O-β-D-Glucuronide is primarily used in pharmacokinetic studies to understand the metabolism of methaqualone and its elimination pathways. Its analysis can help elucidate drug interactions and individual variability in drug metabolism among different populations.

Additionally, research into this compound contributes to broader studies on drug safety and efficacy, particularly regarding sedative-hypnotic medications and their metabolites in clinical settings.

Introduction to Methaqualone and Its Metabolites

Historical Context of Methaqualone Development and Medical Use

Methaqualone (2-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone) was first synthesized in 1951 by Indian researchers seeking novel antimalarial agents [5] [7]. By the 1960s, its potent sedative-hypnotic properties led to widespread clinical adoption under brand names including Quaalude (USA) and Mandrax (UK/South Africa). Marketed as a "safer" alternative to barbiturates, methaqualone was prescribed for insomnia management due to its ability to reduce sleep latency while purportedly minimizing morning-after drowsiness [5] [10]. Its mechanism centered on positive allosteric modulation of GABAA receptors, particularly at β/α subunit interfaces in the transmembrane domain, enhancing chloride ion conductance and neuronal inhibition [10].

Table 1: Key Historical Milestones of Methaqualone

YearEventSignificance
1951Initial synthesis by Kacker & ZaheerDeveloped during antimalarial research
1965Marketed as Quaalude (USA) and Mandrax (UK)Became widely prescribed sedative-hypnotic
1970sPeak prescription periodAccounted for ~6% of US sedative market by 1972
1984US Schedule I classificationProhibited medical use due to high abuse potential

The drug's high abuse potential – characterized by euphoria, reduced anxiety, and muscle relaxation – fueled recreational use, especially when combined with alcohol [5] [7]. Illicit production proliferated globally, leading to its prohibition under the UN Convention on Psychotropic Substances. By 1985, most countries had ceased legal manufacturing, though illicit use persists in regions like South Africa [5] [10].

Role of Phase II Metabolism in Methaqualone Biotransformation

Methaqualone undergoes extensive hepatic biotransformation via sequential Phase I and Phase II reactions. Phase I metabolism (primarily cytochrome P450-mediated oxidation) generates hydroxylated intermediates, including 4'-hydroxymethaqualone and 6-hydroxymethaqualone, which expose polar functional groups (-OH) suitable for conjugation [1] [9]. Approximately 30-40% of administered methaqualone advances to Phase II metabolism, predominantly through glucuronidation [2].

Glucuronidation constitutes a critical detoxification pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, mainly in hepatocyte endoplasmic reticulum membranes. This reaction utilizes uridine diphosphate glucuronic acid (UDPGA) to transfer glucuronic acid to Phase I metabolites, forming water-soluble glucuronide conjugates [1] [3] [8]. The process follows a nucleophilic substitution mechanism (SN2) with inversion of configuration at the anomeric carbon, yielding β-D-glucuronides [3]. For methaqualone, the 6-hydroxy position serves as the primary conjugation site, generating methaqualone 6-O-β-D-glucuronide [2] [4].

Table 2: Major Methaqualone Metabolites and Metabolic Pathways

MetaboliteMetabolic PathwayPrimary SiteRelative Abundance
4'-HydroxymethaqualoneCYP450 oxidationAromatic ring~25%
6-HydroxymethaqualoneCYP450 oxidationQuinazolinone~15%
Methaqualone 6-O-β-D-glucuronideUGT-mediated conjugation6-OH group~30-40% of parent dose
Methaqualone N-oxideFlavin monooxygenase oxidationTertiary amineMinor (<5%)

Significance of 6-O-β-D-Glucuronide as a Primary Metabolite

Methaqualone 6-O-β-D-glucuronide (C22H22N2O8, MW 442.4 g/mol) is the dominant Phase II metabolite, accounting for 30-40% of methaqualone disposition [2]. Its formation is mediated primarily by hepatic UGT1A9 and UGT2B7 isoforms, which exhibit regioselectivity toward the 6-hydroxylated quinazolinone intermediate [2] [8]. Structurally, the glucuronide moiety attaches via an ether bond at the 6-position, dramatically increasing hydrophilicity (logP reduction >3 units versus parent) and molecular weight (+176 Da) [2]. Key physicochemical properties include:

Table 3: Structural and Physicochemical Features of Methaqualone 6-O-β-D-Glucuronide

PropertyValueAnalytical Significance
Molecular FormulaC22H22N2O8Confirmation via mass spectrometry
Systematic IUPAC Name(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acidDefines stereochemistry & substitution pattern
Glucuronide LinkageEther bond at C6Acid-labile (hydrolyzable by HCl)
Water Solubility>100 mg/mLFacilitates renal excretion

This metabolite's biological significance is multifaceted:

  • Detoxification Function: Conjugation abolishes methaqualone's GABAA receptor binding, eliminating sedative activity and reducing neurotoxicity [2] [6].
  • Excretion Enhancement: High hydrophilicity enables efficient renal clearance (>90% urinary excretion) and biliary elimination, reducing systemic exposure [2] [8].
  • Analytical Utility: Serves as a long-lived biomarker in urine (detectable >72h post-dose) due to stability versus oxidative metabolites. Hydrolysis with β-glucuronidase or HCl regenerates free methaqualone for gas chromatography-mass spectrometry (GC-MS) confirmation [4].
  • Drug-Drug Interaction Risk: UGT inhibitors (e.g., valproic acid) may alter glucuronide ratios, though less dramatically than with opioids like morphine-6-glucuronide [2].

Table 4: Analytical Methods for Methaqualone 6-O-β-D-Glucuronide Detection

MethodSample PreparationKey ParametersSensitivity
Hydrolysis + GC-MSβ-Glucuronidase incubation (37°C, 12-18h)m/z transition: 250 → 132 (methaqualone)1-5 ng/mL
UHPLC-MS/MSProtein precipitationm/z 442 → 250 (glucuronide); C18 gradient elution0.1 ng/mL
Acid Cleavage + Spectrophotometry2M HCl, 30min, 100°Cλmax 235 nm (methaqualone chromophore)100 ng/mL

The metabolite's stability facilitates forensic identification, though enzymatic or acid hydrolysis (optimized at 2M HCl, 30min, 100°C) is often employed to revert to aglycone for traditional chromatographic analysis [4]. Recent advances in UHPLC-MS/MS enable direct quantification via multiple reaction monitoring (MRM) transitions (m/z 442 → 250), bypassing hydrolysis needs [2]. Pharmacokinetically, the glucuronide's formation rate limits overall methaqualone elimination, contributing to the parent drug's biphasic half-life (20-60 hours) [5] [7]. Its renal clearance exceeds glomerular filtration rate, suggesting active tubular secretion via OAT transporters [8].

Properties

CAS Number

67982-37-0

Product Name

Methaqualone 6-O-|A-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C22H22N2O8

Molecular Weight

442.424

InChI

InChI=1S/C22H22N2O8/c1-10-5-3-4-6-15(10)24-11(2)23-14-8-7-12(9-13(14)20(24)28)31-22-18(27)16(25)17(26)19(32-22)21(29)30/h3-9,16-19,22,25-27H,1-2H3,(H,29,30)/t16-,17-,18+,19-,22+/m0/s1

InChI Key

WKXWFAVXGQVYFU-KSSXRGRSSA-N

SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C

Synonyms

3,4-Dihydro-2-methyl-3-(2-methylphenyl)-4-oxo-6-quinazolinyl β-D-Glucopyranosiduronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.